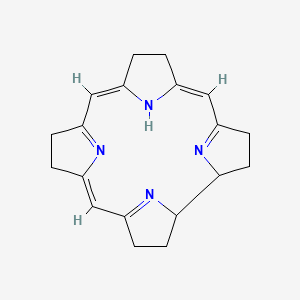
Corrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Corrin is a tetrapyrrole fundamental parent that is the core macrocycle of vitamin B12. It has a role as a cofactor. It is a member of corrins and a tetrapyrrole fundamental parent.
Applications De Recherche Scientifique
Environmental Impact of Building Materials
The Consortium for Research on Renewable Industrial Materials (CORRIM) focuses on assessing the environmental performance of wood and alternative building products across their life cycles, from raw material extraction to disposal. This research aims to understand the sustainability of building materials and their environmental impacts (J. Bowyer et al., 2001).
Colorimetric Detection of Cyanide
Corrin-based chemosensors enable rapid and selective colorimetric detection of cyanide in biological matrices without extensive sample pretreatment. This innovative approach is vital for studying cyanide's enzymatic release from its biological precursors, providing a simple method for monitoring cyanide in food manufacturing and other applications (Christine Männel-Croisé, B. Probst, & Felix Zelder, 2009).
Structure and Properties of Cobalt-Containing Macrocycles
Research into the structure and electronic properties of cobalt-containing macrocycles, such as Co-corrole, Co-corrin, and Co-porphyrin, reveals significant insights into their distinct behaviors and applications in biological functions. These studies help understand why nature has selected specific macrocycles for carrying out certain biological roles, particularly in the context of the B12 coenzyme (C. Rovira et al., 2001).
Electronic Structure and Catalytic Power
The electronic structure of cobalt(I) corrin is critical for understanding the "supernucleophile" nature of cob(I)alamin. Multiconfigurational studies reveal the covalency between cobalt and nitrogen orbitals, contributing to the catalytic power of enzymes like cobalamin-dependent methionine synthase (Kasper P. Jensen, 2005).
Pharmacological Applications
Corrination, the conjugation of a corrin ring to molecules, modifies pharmacology significantly. For instance, corrinated GLP-1R agonist exendin-4 exhibits reduced central nervous system penetration, offering new avenues in glucoregulatory treatments devoid of adverse effects like anorexia and emesis (Ian C. Tinsley et al., 2021).
Axial Solvent Coordination in Cobalt(II) Corrinates
Studies on cobalt(II) corrinates provide valuable information on their structure and role in coenzyme B12 catalyzed reactions. Understanding solvent effects and axial ligation in these compounds aids in mimicking the enzymatic functions of B12 coenzymes and designing biomimetic catalysts (S. Van Doorslaer et al., 2003).
TDDFT Calculations of Co-corrin
Time-dependent density functional theory (TDDFT) calculations of Co-corrin's electronic spectrum provide insights into its electronic transitions and potential applications in sensing and catalysis. These theoretical studies contribute to understanding Co-corrin's behavior in various chemical environments (M. Jaworska & P. Lodowski, 2003).
Redox Tuning by Corrin Ring Expansion
Expanding the corrin macrocycle's core leads to significant redox potential lowering in B12 cofactors. This property is crucial for electron transfer-based activation mechanisms in B12-dependent enzymes, highlighting the versatility of corrins in redox chemistry (M. Kumar & P. Kozlowski, 2012).
Propriétés
Numéro CAS |
262-76-0 |
|---|---|
Nom du produit |
Corrin |
Formule moléculaire |
C19H22N4 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
(5Z,9Z,14Z)-2,3,7,8,12,13,17,18,19,22-decahydro-1H-corrin |
InChI |
InChI=1S/C19H22N4/c1-3-14-10-16-5-7-18(22-16)19-8-6-17(23-19)11-15-4-2-13(21-15)9-12(1)20-14/h9-11,18-20H,1-8H2/b12-9-,14-10-,15-11- |
Clé InChI |
PXOPDYTVWWQZEK-DPQCFBEESA-N |
SMILES isomérique |
C1CC\2=NC1C3CCC(=N3)/C=C\4/CCC(=N4)/C=C\5/CC/C(=C2)/N5 |
SMILES |
C1CC2=NC1C3CCC(=N3)C=C4CCC(=N4)C=C5CCC(=C2)N5 |
SMILES canonique |
C1CC2=NC1C3CCC(=N3)C=C4CCC(=N4)C=C5CCC(=C2)N5 |
Synonymes |
corrin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




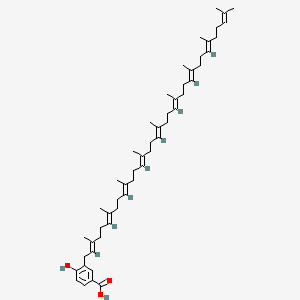
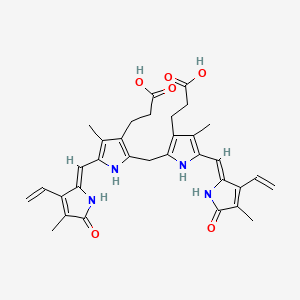
![N-[3-(cyclohexylidene(1H-imidazol-4-ylmethyl)phenyl]ethanesulfonamide](/img/structure/B1236118.png)
![(3S,5S,10S,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1236120.png)
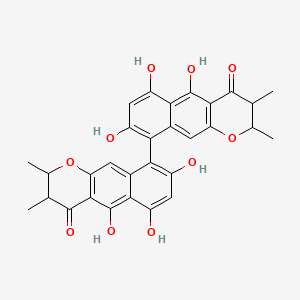
![(4S,7R,8R,10R,13R,16S)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol](/img/structure/B1236122.png)
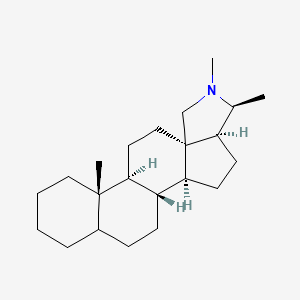
![4-[(2,6-dichlorobenzylidene)amino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B1236124.png)
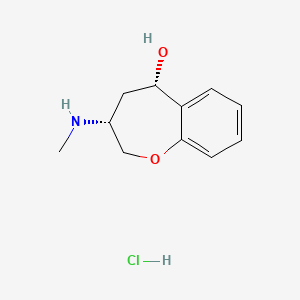
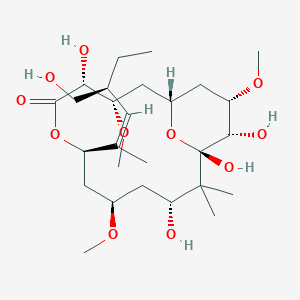
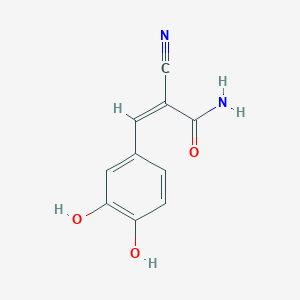
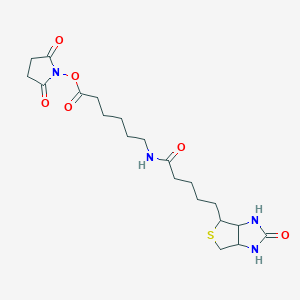
![N-[[(6-methyl-2-pyridinyl)amino]-oxomethyl]benzamide](/img/structure/B1236132.png)